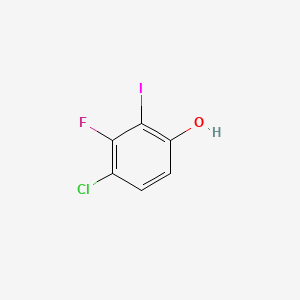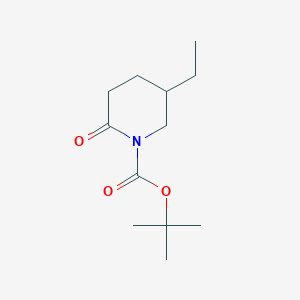
(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is a nucleoside analog, which is a type of molecule that mimics the structure of naturally occurring nucleosides Nucleosides are the building blocks of nucleic acids, such as DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The compound can be synthesized through a multi-step process that includes:
Glycosylation: The attachment of the purine base to a protected sugar derivative.
Deprotection: Removal of protecting groups to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated equipment. The process must be carefully controlled to ensure high purity and yield. Common methods include:
Solid-phase synthesis: A technique where the compound is assembled on a solid support.
Enzymatic synthesis: Using enzymes to catalyze the formation of the nucleoside analog.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology
In biology, nucleoside analogs are used to study DNA and RNA synthesis. They can be incorporated into nucleic acids, allowing researchers to track and analyze genetic processes.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit the replication of viruses and the proliferation of cancer cells by interfering with nucleic acid synthesis.
Industry
In industry, these compounds are used in the production of pharmaceuticals and as research tools in biotechnology.
作用机制
The mechanism of action of nucleoside analogs involves their incorporation into nucleic acids, where they disrupt normal synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure.
Zidovudine: An antiviral nucleoside analog used to treat HIV.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
The compound “(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C11H15N5O3 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-15-9-10(12)13-4-14-11(9)16(5)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,8+/m0/s1 |
InChI 键 |
IJRWMSFJUAOOAR-XLPZGREQSA-N |
手性 SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N |
规范 SMILES |
CC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)
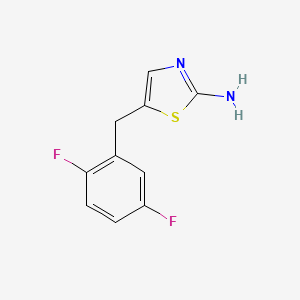
![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)
![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)
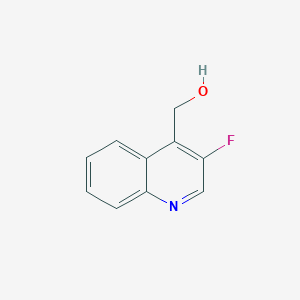
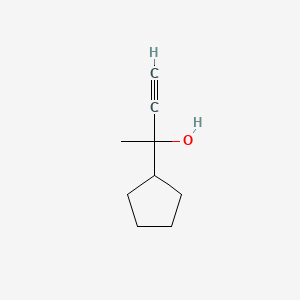
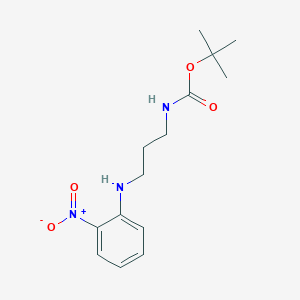
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)


